Acetyl hexapeptide 38

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

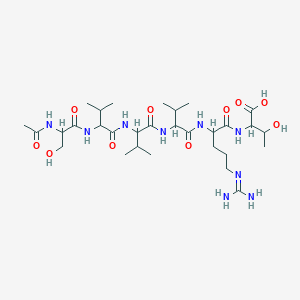

Acetyl hexapeptide 38: is a synthetic peptide with the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2. It is also known by the trade name Adifyline®. This compound is primarily used in cosmetic formulations due to its ability to increase the volume of adipose tissue, making it a popular ingredient in products aimed at enhancing body curves and reducing wrinkles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Liquid-Phase Synthesis:

Step 1: Deprotect Fmoc-Ser(tBu)-OH using a 15%-20% pyridine solution in tetrahydrofuran. Evaporate tetrahydrofuran and treat the mixture with acetonitrile-water solvent to precipitate the byproduct Fmoc. Filter and evaporate the solvent to obtain NH2-Ser(tBu)-OH.

Step 2: Acetylate NH2-Ser(tBu)-OH using acetic anhydride in water, adjusting the pH to 9-11 with sodium hydroxide at temperatures below 30°C. Neutralize to pH 7-8 with concentrated hydrochloric acid. Cool, filter, wash, dry, and recrystallize to yield Ac-Ser(tBu)-OH.

-

Solid-Phase Synthesis:

- Swell resin and deprotect using a 15% piperidine/DMF solution. Perform solid-phase peptide grafting reactions, acylation, and peptide contraction. Cut the peptide chain and use modified N-hydroxyphthalimide as a condensing agent .

Industrial Production Methods:

- Industrial production of Acetyl hexapeptide 38 involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and consistency. The process includes both liquid-phase and solid-phase synthesis methods, with stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions are less common for this peptide due to its stable structure.

Substitution: Substitution reactions can occur at the amino acid residues, allowing for modifications to enhance its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Substitution: Various protecting groups and condensing agents are used during synthesis to ensure selective reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

- Acetyl hexapeptide 38 is used in the study of peptide synthesis and modification techniques.

Biology:

Medicine:

- While primarily used in cosmetics, its ability to influence adipose tissue volume has potential implications for medical research on obesity and metabolic disorders .

Industry:

Mechanism of Action

Acetyl hexapeptide 38 raises the expression of PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1α) by 61.1%. PGC-1α plays a crucial role in cellular energy metabolism and increases the capability of lipid storage by healthy mature adipocytes in white adipose tissue. This leads to increased adipocyte differentiation from subcutaneous preadipocytes, enhancing lipid accumulation and increasing fatty tissue volume in specific areas .

Comparison with Similar Compounds

Acetyl Hexapeptide-8 (Argireline®): Known for its anti-wrinkle properties by inhibiting muscle contractions.

Palmitoyl Pentapeptide-4: Used in anti-aging products for its ability to stimulate collagen production.

Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.

Uniqueness:

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETZBTCJWHBFIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N9O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.